1-Butyl-1H-indol-7-amine
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Overview
Description
1-Butyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by specific functional group modifications. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Butyl-1H-indol-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
- 1-Methyl-1H-indol-7-amine
- 1-Ethyl-1H-indol-7-amine
- 1-Propyl-1H-indol-7-amine
Comparison: 1-Butyl-1H-indol-7-amine is unique due to its specific butyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butylindol-7-amine |
InChI |
InChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h4-7,9H,2-3,8,13H2,1H3 |
InChI Key |
ZFEMUIGBYCDYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
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